molecular formula C11H18ClNO B2527174 4-(2-Methoxyphenyl)butan-1-amine hydrochloride CAS No. 1266686-04-7

4-(2-Methoxyphenyl)butan-1-amine hydrochloride

Cat. No.: B2527174
CAS No.: 1266686-04-7
M. Wt: 215.72
InChI Key: ARRCBUYZVDIKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)butan-1-amine hydrochloride is an organic compound with a molecular formula of C11H17NO·HCl It is a derivative of phenethylamine, featuring a methoxy group attached to the phenyl ring and an amine group at the end of a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)butan-1-amine hydrochloride typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)butan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)butan-2-amine hydrochloride
  • N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride
  • 4-Methoxyphenethylamine

Uniqueness

4-(2-Methoxyphenyl)butan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the methoxy group and the length of the butane chain.

Properties

IUPAC Name

4-(2-methoxyphenyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-13-11-8-3-2-6-10(11)7-4-5-9-12;/h2-3,6,8H,4-5,7,9,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRCBUYZVDIKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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